Taxifolin

Descripción

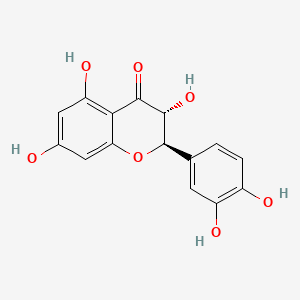

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWRCVTCMQVQX-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022450, DTXSID301017215 | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-18-2, 24198-97-8 | |

| Record name | Taxifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAXIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAXIFOLIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

taxifolin biosynthesis pathway in plants

An In-depth Technical Guide to the Taxifolin Biosynthesis Pathway in Plants

Introduction

This compound, also known as dihydroquercetin, is a dihydroflavonol, a type of flavonoid, widely distributed throughout the plant kingdom.[1][2] It is found in various plant sources, including conifers like the Siberian Larch (Larix sibirica), onions, milk thistle, and French maritime pine.[1][2] As a potent antioxidant and bioactive molecule, this compound exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anti-tumor effects, making it a compound of significant interest for researchers in plant science, medicine, and drug development.[3][4]

This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in plants. It details the enzymatic steps, intermediate compounds, and relevant experimental protocols for its study. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular machinery underlying the production of this valuable flavonoid.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, which is responsible for the production of a vast array of plant secondary metabolites.[1][5] The pathway begins with the amino acid L-phenylalanine and proceeds through several key enzymatic steps to produce the flavanone naringenin, a critical precursor. From naringenin, the pathway branches to form various flavonoids, including this compound.

The synthesis from L-phenylalanine to this compound involves a series of enzymatic reactions catalyzed by distinct enzyme classes, including lyases, hydroxylases, ligases, synthases, isomerases, and reductases.

General Phenylpropanoid Pathway

The initial phase converts L-phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid synthesis.[5]

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[5]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[5]

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]

Flavonoid-Specific Pathway to Naringenin

This stage marks the entry into the flavonoid-specific pathway.

-

Chalcone synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[5][6]

-

Chalcone isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin.[6][7]

Bifurcated Pathway from Naringenin to this compound

From the central intermediate naringenin, there are two recognized routes to synthesize this compound (dihydroquercetin).[8]

-

Route 1: Hydroxylation followed by 3-hydroxylation.

-

Flavonoid 3'-hydroxylase (F3'H): This cytochrome P450 enzyme hydroxylates naringenin at the 3' position of the B-ring to produce eriodictyol.[8]

-

Flavanone 3-hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase then hydroxylates eriodictyol at the 3-position of the C-ring to yield this compound.[5][9][10]

-

-

Route 2: 3-hydroxylation followed by 3'-hydroxylation.

The following diagram illustrates the complete biosynthetic pathway from L-phenylalanine to this compound and its subsequent conversion.

Quantitative Data on this compound Biosynthesis

While kinetic data for every enzyme in the pathway is highly species-specific and often not fully elucidated, significant quantitative data has been generated through metabolic engineering efforts to produce this compound and its precursors in heterologous systems like yeast. These studies provide valuable insights into pathway efficiency and bottlenecks.

Table 1: Heterologous Production of this compound and Precursors in Engineered Yarrowia lipolytica

| Strain / Condition | Precursor Fed | Key Genes Introduced | Product | Titer (mg/L) | Reference |

| Engineered Y. lipolytica | Naringenin (1 g/L) | F3H, F3'H | This compound | 26.4 | [4] |

| Cre-loxP integrated strain | Naringenin (1 g/L) | F3H, F3'H (genomically integrated) | This compound | 34.9 | [4] |

| Cre-loxP integrated strain | Naringenin (1 g/L) | F3H, F3'H (genomically integrated) | Eriodictyol | 89.2 | [4] |

| Cre-loxP integrated strain | Naringenin (1 g/L) | F3H, F3'H (genomically integrated) | Aromadendrin (DHK) | 21.7 | [4] |

| Engineered S. cerevisiae | Minimal Medium | Full pathway (de novo) | This compound | 120.3 ± 2.4 | [11][12] |

| Engineered Y. lipolytica | Glucose | Full pathway + YlACC1 overexpression | Naringenin | 131.7 | [13] |

Experimental Protocols

The study of the this compound biosynthesis pathway involves two primary types of experiments: the extraction and quantification of flavonoids from plant tissues, and assays to determine the activity of the biosynthetic enzymes.

Flavonoid Extraction and Quantification Workflow

The following diagram outlines a standard workflow for preparing plant samples for flavonoid analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol for Flavonoid Extraction from Plant Tissue

This protocol is adapted from methodologies used for flavonoid profiling in plant leaves and flowers.[14]

-

Sample Preparation:

-

Collect fresh plant tissue and immediately freeze in liquid nitrogen.

-

Lyophilize (freeze-dry) the tissue to remove water.

-

Grind the dried tissue into a fine powder using a mortar and pestle or a bead beater.

-

-

Extraction:

-

Weigh 10-20 mg of dried tissue powder into a 2 mL microcentrifuge tube.

-

Add an appropriate volume of extraction buffer (e.g., 18 µL per mg of tissue). A common buffer is 80% methanol with 0.1% formic acid.

-

Vortex thoroughly to mix.

-

-

Cell Lysis and Clarification:

-

Sample Preparation for Analysis:

-

Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the pellet.

-

Dry the extract completely using a nitrogen evaporator or a vacuum concentrator.

-

Resuspend the dried pellet in a known volume (e.g., 100 µL) of an appropriate solvent for LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).[14]

-

Perform a final centrifugation step (14,000 rpm for 10 minutes) to remove any remaining particulate matter.

-

Transfer the clear supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF) coupled with UPLC.

-

Separate compounds on a C18 column using a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Identify this compound and related compounds based on accurate mass, fragmentation patterns (MS/MS), and retention time compared to authentic standards.[15]

-

Protocol for Dihydroflavonol 4-Reductase (DFR) Enzyme Assay

This protocol describes a method to measure the activity of DFR, the enzyme that converts this compound to leucocyanidin.[16]

-

Enzyme Source:

-

Recombinant DFR protein expressed in a heterologous system (e.g., E. coli) and purified.

-

Alternatively, a total protein extract from plant tissue known to express DFR.

-

-

Reaction Mixture (Total Volume: 500 µL):

-

100 mM Potassium Phosphate Buffer (pH 7.0).

-

10 mM NADPH (cofactor).

-

10 µg (±)-taxifolin (substrate), dissolved in a small amount of methanol or DMSO.

-

Purified enzyme or protein extract.

-

-

Assay Procedure:

-

Combine the buffer, NADPH, and substrate in a microcentrifuge tube and pre-incubate at the desired reaction temperature (e.g., 25°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate for a set period (e.g., 1-3 hours) at 25°C.[16]

-

Terminate the reaction by adding an equal volume of ethyl acetate to extract the products.

-

-

Product Detection:

-

The direct product, leucocyanidin (a flavan-3,4-diol), is unstable. It is typically converted to the corresponding colored anthocyanidin (cyanidin) for easier detection.

-

To do this, acidify the reaction mixture (e.g., with HCl) and heat it to convert the leucoanthocyanidin to cyanidin.

-

Analyze the resulting product by HPLC, monitoring at a wavelength suitable for anthocyanidins (e.g., ~520 nm). Quantify the product by comparing its peak area to a standard curve.

-

Conclusion

The biosynthesis of this compound is a well-defined yet complex pathway branching from the core flavonoid synthesis route. The key enzymes, particularly CHS, CHI, F3H, and F3'H, represent critical control points and are primary targets for metabolic engineering efforts. While the general pathway is conserved, species-specific variations in enzyme kinetics and regulation contribute to the diverse flavonoid profiles observed in nature. The protocols and data presented here provide a robust framework for researchers aiming to investigate, quantify, and manipulate the production of this compound in plants and microbial systems, paving the way for advancements in agriculture, nutrition, and pharmaceutical development.

References

- 1. Advances in biochemistry and the biotechnological production of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hrpub.org [hrpub.org]

- 3. researchgate.net [researchgate.net]

- 4. Heterologous Biosynthesis of this compound in Yarrowia lipolytica: Metabolic Engineering and Genome-Scale Metabolic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of flavanonols heterologous biosynthesis in Streptomyces albidoflavus, and generation of auronols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates [frontiersin.org]

- 10. Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. De novo biosynthesis of this compound in yeast peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. edenrcn.com [edenrcn.com]

- 15. scialert.net [scialert.net]

- 16. academic.oup.com [academic.oup.com]

A Technical Guide to the Chemical Synthesis of Taxifolin Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid with a wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Its structure features two stereocenters, giving rise to four stereoisomers. The distinct pharmacological profiles of each enantiomer necessitate stereoselective synthetic methods to access optically pure forms for drug development and clinical research. This technical guide provides a comprehensive overview of the chemical synthesis of this compound enantiomers, focusing on detailed experimental protocols, quantitative data, and logical workflows.

This compound possesses two chiral centers at the C2 and C3 positions of the C-ring, resulting in four possible stereoisomers: (2R,3R)-taxifolin, (2S,3S)-taxifolin, (2R,3S)-taxifolin, and (2S,3R)-taxifolin. The (2R,3R) and (2S,3S) enantiomers are trans isomers, while the (2R,3S) and (2S,3R) enantiomers are cis isomers. This guide will focus on the synthesis of the trans-enantiomers, which are of significant biological interest.

Synthetic Strategies

The synthesis of this compound enantiomers can be broadly categorized into two main approaches:

-

Racemic Synthesis followed by Chiral Resolution: This classic approach involves the non-stereoselective synthesis of a racemic mixture of this compound, followed by the separation of the enantiomers.

-

Enantioselective Synthesis: This more advanced strategy employs chiral reagents or catalysts to directly produce a single, desired enantiomer.

This guide will detail a reliable method for racemic synthesis and subsequent chiral resolution, and discuss potential enantioselective strategies.

Racemic Synthesis of (±)-Taxifolin

A common and effective method for the synthesis of racemic this compound involves the preparation of a chalcone intermediate, followed by epoxidation and subsequent acid-catalyzed cyclization.[1]

Overall Workflow for Racemic Synthesis

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Taxifolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of taxifolin, also known as dihydroquercetin. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this potent flavonoid for their research and development endeavors. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols from cited literature, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding.

Physicochemical Properties of this compound

This compound (IUPAC name: (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one) is a flavonoid belonging to the flavanonol subclass.[1] It is a naturally occurring compound found in various plants, including the Siberian larch and milk thistle.[1] The following tables summarize its key physical and chemical properties.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₅H₁₂O₇ | [1][2] |

| Molar Mass | 304.254 g·mol⁻¹ | [1][2] |

| Appearance | Brown powder; White to White with Yellow Cast Powder | [1][3] |

| Melting Point | 230-233°C (decomposes); 237 °C (459 °F; 510 K) | [1][4][5] |

| Boiling Point | 365.09°C (rough estimate) | [4] |

| Density | 1.3326 (rough estimate) | [4] |

| Flash Point | 264.2 °C | [4] |

| Vapor Pressure | 7.51E-20 mmHg at 25°C | [4] |

| Refractive Index | 1.4790 (estimate) | [4] |

| LogP | 0.95 | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | 0.87 - 1.2 mg/mL | [6][7] |

| Ethanol | Approximately 3 mg/mL | [8] |

| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL | [8] |

| Dimethylformamide (DMF) | Approximately 30 mg/mL | [8] |

| DMSO:PBS (pH 7.2) (1:1) | Approximately 0.5 mg/mL | [8] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Wavelength (λmax) / Details | References |

| UV-Vis | 290 nm | [8][9] |

| In DMSO-phosphate buffer: 287 nm and 321 nm | [10] | |

| In complex with Fe²⁺: 433 nm and 721 nm | [11][12] | |

| ¹H NMR and ¹³C NMR | Spectral data are available and have been used for structural confirmation. | [13][14][15][16][17] |

Key Experimental Protocols

This section details the methodologies for several key experiments frequently cited in the characterization of this compound.

2.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[6]

-

Procedure: An excess amount of this compound is added to a specific volume of the solvent of interest (e.g., phosphate buffer at a specific pH).

-

The resulting suspension is agitated in a shaker bath at a controlled temperature (e.g., 37°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, the suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

2.2. Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of this compound.[6]

-

DSC Protocol: A small, accurately weighed sample of this compound is placed in an aluminum pan and sealed. The sample is then heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen). The difference in heat flow between the sample and an empty reference pan is measured as a function of temperature, revealing thermal events such as melting and crystallization.[6]

-

TGA Protocol: A sample of this compound is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere. The mass of the sample is continuously monitored as the temperature increases. This allows for the determination of thermal stability and the presence of any solvates.[6]

2.3. High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a common method for the quantification and purity assessment of this compound.[7][17]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.

-

Column: A reversed-phase column, such as a C18 column, is typically employed.[18]

-

Mobile Phase: The mobile phase is usually a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with 0.1% acetic acid).[7][18]

-

Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, typically around 290 nm.[18]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[17]

2.4. Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[19]

-

Cell Culture: The cell line of interest (e.g., HepG2) is seeded in a 96-well plate and allowed to adhere.

-

Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation and Solubilization: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO, is then added to dissolve the formazan.[19]

-

Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The cell viability is then calculated as a percentage relative to the untreated control cells.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.

Caption: Key signaling pathways modulated by this compound.

Caption: Experimental workflow for this compound characterization.

Chemical Properties and Reactivity

4.1. Antioxidant Activity

This compound exhibits potent antioxidant activity, which is attributed to its molecular structure.[20] The presence of multiple hydroxyl groups on its A and B rings, along with a carbonyl group on the C ring, enables it to act as a powerful free radical scavenger.[20][21] Its antioxidant mechanism involves several pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them.

-

Single Electron Transfer (SET): this compound can donate an electron to reduce reactive oxygen species.

-

Metal Chelation: The dihydroxyl group on the B ring and the carbonyl group on the C ring can chelate metal ions such as Fe²⁺ and Cu²⁺.[21][22] This prevents the generation of highly reactive hydroxyl radicals through the Fenton reaction.

4.2. Signaling Pathway Modulation

This compound has been shown to modulate a variety of intracellular signaling pathways, which underlies its diverse pharmacological effects.[21][23]

-

PI3K/Akt/mTOR Pathway: this compound can inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[23]

-

MAPK Pathways: It can also inhibit the activation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are involved in cellular responses to stress, inflammation, and apoptosis.[23][24]

-

Wnt/β-catenin Pathway: this compound has been reported to modulate the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and carcinogenesis.[23][25]

-

Nrf2-Dependent Signaling: this compound can activate the Nrf2-dependent signaling pathway, leading to the upregulation of antioxidant enzymes and cytoprotective genes.[23]

This guide provides a foundational understanding of the physical and chemical properties of this compound, supported by experimental protocols and visual aids to enhance comprehension. For further detailed information, the cited references should be consulted.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C15H12O7 | CID 439533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+/-)-TAXIFOLIN | 24198-97-8 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 480-18-2 [m.chemicalbook.com]

- 6. Exploring this compound Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound suppresses UV-induced skin carcinogenesis by targeting EGFR and PI3-K - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The mechanism of (+) this compound’s protective antioxidant effect for •OH-treated bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. (+/-)-TAXIFOLIN(24198-97-8) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound(480-18-2) 1H NMR [m.chemicalbook.com]

- 17. This compound stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of pro-apoptotic potential of this compound against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | An insight into novel therapeutic potentials of this compound [frontiersin.org]

- 21. Exploring the Protective Effects of this compound in Cardiovascular Health: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. An insight into novel therapeutic potentials of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound Inhibits Platelet Activation and Thrombosis by Regulating the PI3K/Akt and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound, a natural flavonoid interacts with cell cycle regulators causes cell cycle arrest and causes tumor regression by activating Wnt/ β -catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Taxifolin's Anti-Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, a naturally occurring flavonoid found in various plants such as onions, grapes, and citrus fruits, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2] Its therapeutic potential is being explored in a wide range of inflammatory conditions. This technical guide provides an in-depth overview of the core anti-inflammatory signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular mechanisms.

Core Anti-Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling cascades. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively inhibit this pathway.[3][4]

Mechanism of Action:

In inflammatory conditions, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This compound intervenes by suppressing the phosphorylation of both IκBα and the p65 subunit, thereby preventing nuclear translocation and subsequent gene transcription.[4][5] This inhibitory effect has been observed in various models, including dextran sulfate sodium (DSS)-induced colitis in mice and lipopolysaccharide (LPS)-induced inflammation in Caco-2 cells.[3][5]

Signaling Pathway Diagram:

MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation. This compound has demonstrated the ability to suppress the phosphorylation of key proteins in this pathway, including p38, JNK, and ERK.[1]

Mechanism of Action:

Upon stimulation by inflammatory signals like LPS, the MAPK cascade is activated, leading to the production of pro-inflammatory mediators. This compound treatment has been shown to down-regulate the phosphorylation of MAPK pathway components, which in turn reduces the expression of iNOS, VEGF, COX-2, and TNF-α.[1][2] This suggests that this compound's anti-inflammatory effects are, at least in part, mediated through the MAPK pathway.[2]

Signaling Pathway Diagram:

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. This compound is known to activate this pathway, which contributes to its anti-inflammatory and antioxidant effects.

Mechanism of Action:

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[6] this compound has been shown to induce the AMPK/Nrf2/HO-1 signaling axis, enhancing Nrf2 expression and phosphorylation.[7] This activation of Nrf2 by this compound also provides a protective effect against inflammation in conditions like lupus and antiphospholipid syndrome by inhibiting NETosis.[8][9]

Signaling Pathway Diagram:

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.

Mechanism of Action:

In high-glucose environments, which can trigger inflammatory responses in microglia, this compound has been demonstrated to suppress the TXNIP-NLRP3 axis.[10][11] Thioredoxin-interacting protein (TXNIP) is a positive regulator of NLRP3 inflammasome activation. By inhibiting the high-glucose-induced elevation of TXNIP, this compound reduces NLRP3 levels and subsequently suppresses the production of IL-1β.[10]

Signaling Pathway Diagram:

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers from in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Effects of this compound in LPS-stimulated RAW264.7 Macrophages

| Inflammatory Marker | This compound Concentration | % Reduction / Effect | Reference |

| IL-1β | 25, 50, 100 μM | Dose-dependent decrease (up to 26% reduction at 24h) | [1] |

| IL-6 | 25, 50, 100 μM | Dose-dependent decrease | [1] |

| iNOS mRNA | 25, 50, 100 μM | Dose-dependent decrease | [1] |

| VEGF mRNA | 25, 50, 100 μM | Dose-dependent decrease | [1] |

| COX-2 mRNA | 25, 50, 100 μM | Dose-dependent decrease | [1] |

| TNF-α mRNA | 25, 50, 100 μM | Dose-dependent decrease | [1] |

| NO Production | 25, 50, 100, 200 μM | Dose-dependent inhibition | [12] |

| IL-1β mRNA | 25, 50, 100, 200 μM | Potent suppression | [12] |

| IL-6 mRNA | 25, 50, 100, 200 μM | Potent suppression | [12] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Model | This compound Dosage | Effect on Inflammatory Markers | Reference |

| DSS-induced colitis in mice | Not specified | Significantly inhibited secretions of TNF-α, IL-1β, and IL-6. Significantly increased IL-10. | [4][13] |

| Acute alcohol-induced liver injury in mice | Not specified | Reduced IL-6 to 2.49 ± 0.25 pg/mL and TNF-α to 1.79 ± 0.20 pg/mL. | [14] |

| Thrombo-inflammatory models of lupus and APS in mice | 20 mg/kg/day | Reduced in vivo NETosis, autoantibody formation, and inflammatory cytokine production. | [9] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the anti-inflammatory effects of this compound.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, typically at a concentration of 0.1 to 1 µg/mL.[12]

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 25, 50, 100, 200 μM) for a specified period (e.g., 1-2 hours) before LPS stimulation.[1][12]

-

Analysis:

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured using ELISA kits.[1]

-

mRNA Expression: The expression levels of inflammatory genes (iNOS, COX-2, etc.) are quantified using real-time quantitative PCR (RT-qPCR).[1]

-

Protein Expression and Phosphorylation: The protein levels and phosphorylation status of key signaling molecules (p65, IκBα, p38, JNK, ERK) are determined by Western blotting.[1]

-

Nitric Oxide (NO) Production: NO levels in the culture medium are measured using the Griess reagent.[12]

-

Experimental Workflow Diagram:

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used in vivo model for inflammatory bowel disease (IBD).

-

Animal Model: Typically, C57BL/6 mice are used.

-

Induction of Colitis: Mice are administered DSS (e.g., 3-5% w/v) in their drinking water for a period of 5-7 days to induce acute colitis.

-

This compound Administration: this compound is administered to the mice, often by oral gavage, either before (pre-treatment) or during the DSS challenge.[4]

-

Assessment of Colitis:

-

Clinical Signs: Disease activity index (DAI) is monitored daily, which includes body weight loss, stool consistency, and rectal bleeding.

-

Histological Analysis: Colon tissues are collected, fixed, and stained (e.g., with H&E) to assess tissue damage, inflammatory cell infiltration, and mucosal ulceration.[4]

-

Myeloperoxidase (MPO) Activity: MPO activity in the colon is measured as an indicator of neutrophil infiltration.

-

Cytokine Levels: Pro-inflammatory cytokine levels in the colon tissue or serum are measured by ELISA or RT-qPCR.[4]

-

Western Blotting: Expression of key signaling proteins in the colon tissue is analyzed.[4]

-

Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation.[15]

-

Animal Model: Rats or mice are commonly used.[16]

-

Induction of Edema: A sub-plantar injection of carrageenan (typically 1% solution) is administered into the hind paw of the animal.[15]

-

This compound Administration: The test compound, this compound, is usually administered orally or intraperitoneally prior to the carrageenan injection.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema by the test compound is then calculated.

Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rodents

This model is used to induce a chronic, systemic inflammatory response resembling rheumatoid arthritis.[17]

-

Animal Model: Rats are more commonly used, but mouse models also exist.[17][18]

-

Induction of Arthritis: A single injection of FCA, an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil, is administered, usually into the sub-plantar region of a hind paw or at the base of the tail.[19]

-

This compound Administration: Treatment with this compound would typically begin before or at the time of FCA injection and continue for a set period.

-

Assessment of Arthritis:

-

Paw Volume: Measurement of both the injected and contralateral paw volumes.

-

Arthritic Score: Visual scoring of joint inflammation.

-

Histopathology: Examination of joint tissues for signs of inflammation, cartilage degradation, and bone erosion.[17]

-

Biochemical Markers: Measurement of inflammatory markers in the serum.

-

Conclusion

This compound demonstrates significant anti-inflammatory activity through its multifaceted modulation of key signaling pathways, including NF-κB, MAPK, Nrf2, and the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies provide strong evidence for its potential as a therapeutic agent for a variety of inflammatory diseases. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the mechanisms of action and therapeutic applications of this promising natural compound. Further research, including well-designed clinical trials, is warranted to fully elucidate the clinical efficacy and safety of this compound in human inflammatory conditions.

References

- 1. This compound attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary this compound Protects Against Dextran Sulfate Sodium-Induced Colitis via NF-κB Signaling, Enhancing Intestinal Barrier and Modulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Dietary this compound Protects Against Dextran Sulfate Sodium-Induced Colitis via NF-κB Signaling, Enhancing Intestinal Barrier and Modulating Gut Microbiota [frontiersin.org]

- 5. This compound ameliorates lipopolysaccharide-induced intestinal epithelial barrier dysfunction via attenuating NF-kappa B/MLCK pathway in a Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | An insight into novel therapeutic potentials of this compound [frontiersin.org]

- 7. An insight into novel therapeutic potentials of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. This compound inhibits NETosis through activation of Nrf2 and provides protective effects in models of lupus and antiphospholipid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Suppresses Inflammatory Responses of High-Glucose-Stimulated Mouse Microglia by Attenuating the TXNIP–NLRP3 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Suppresses Inflammatory Responses of High-Glucose-Stimulated Mouse Microglia by Attenuating the TXNIP-NLRP3 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dietary this compound Protects Against Dextran Sulfate Sodium-Induced Colitis via NF-κB Signaling, Enhancing Intestinal Barrier and Modulating Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a novel food, attenuates acute alcohol-induced liver injury in mice through regulating the NF-κB-mediated inflammation and PI3K/Akt signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterisation of a Freund's complete adjuvant-induced model of chronic arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Adjuvant-Induced Arthritis Model [chondrex.com]

A Technical Guide to the Natural Sources and Extraction of Taxifolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid of the flavanonol subclass that has garnered significant scientific interest for its wide-ranging pharmacological activities.[1][2] This bioactive compound, found in various botanicals, exhibits potent antioxidant, anti-inflammatory, and cardioprotective properties.[1] Its therapeutic potential is a subject of ongoing research, particularly in the context of cardiovascular diseases and cancer. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an examination of its molecular interactions with key signaling pathways. All quantitative data are summarized in structured tables for ease of comparison, and experimental protocols are detailed to facilitate replication.

Natural Sources of this compound

This compound is distributed across a variety of plant species, with particularly high concentrations found in conifers. The tables below summarize the this compound content in several notable natural sources.

Table 1: this compound Content in Various Plant Sources

| Plant Species | Part of Plant | This compound Content (mg/g dry weight unless otherwise specified) | Reference(s) |

| Larix olgensis | Roots | - | [1] |

| Larix gmelinii | Wood | 18.63 | [3] |

| Abies nephrolepis | Leaves | 31.03 ± 1.51 | [4] |

| Abies nephrolepis | Bark | 1.44 ± 0.05 | [4] |

| Pinus nigra | Bark | 0.94 | [1] |

| Vitis davidii | Fruit Peel | 3.63 ± 0.18 (mg/kg) | [5] |

| Vitis davidii | Seed | 1.74 ± 0.13 (mg/kg) | [5] |

| Vitis davidii | Pulp | 0.35 ± 0.02 (mg/kg) | [5] |

| Silybum marianum (Milk Thistle) | Seeds | Comprises a portion of the silymarin complex | [2] |

Extraction Methodologies

The extraction of this compound from its natural sources can be achieved through various methods, ranging from conventional solvent-based techniques to more advanced, assisted-extraction technologies. The choice of method often depends on the desired yield, purity, and environmental considerations.

Conventional Extraction Methods

Maceration involves soaking the plant material in a solvent at room temperature for an extended period.

-

Experimental Protocol (Ethanol Maceration of Larch Wood):

-

Submerge powdered larch wood in a 60% ethanol solution.

-

Maintain the mixture at room temperature for 24 hours with occasional agitation.[1]

-

Filter the mixture to separate the extract from the solid plant material.

-

Concentrate the extract under reduced pressure to remove the solvent.

-

This method utilizes heat to increase the efficiency of solvent extraction.

-

Experimental Protocol (Ethanol Reflux of Larix olgensis Roots):

-

Combine 200 g of crushed and sieved (30-mesh) Larix olgensis root chips with 2000 mL of 90% ethanol (1:10 solid-to-liquid ratio).

-

Heat the mixture at 90°C for 3 hours under reflux.

-

Repeat the extraction process three times, combining the filtered extracts.

-

Concentrate the combined extracts under reduced pressure.

-

Dissolve the concentrate in hot water (80°C) and induce rapid crystallization at 4°C.

-

Perform multiple recrystallizations to obtain a light-yellow powder rich in this compound.

-

Advanced Extraction Methods

UAE employs ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

-

Experimental Protocol (UAE from Abies nephrolepis):

-

Mix dried and powdered Abies nephrolepis leaves or bark with a 50% ethanol solution at a liquid-to-solid ratio of 20 mL/g.

-

Subject the mixture to ultrasound irradiation at a frequency of 45 kHz and a power of 160 W.

-

Maintain the extraction for approximately 39 minutes at a temperature of 332.19 K.[4]

-

Filter the extract and analyze for this compound content.

-

-

Experimental Protocol (UAE from Larix gmelinii):

-

Combine Larix gmelinii wood with 60% ethanol at a 1:12 solid-to-liquid ratio.

-

After a 3-hour soaking period, apply ultrasound at 250 W for 40 minutes.[6]

-

Filter and concentrate the resulting extract.

-

MAE utilizes microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.

-

Experimental Protocol (Ionic Liquid-Based MAE from Larix gmelinii):

-

Soak the plant material in a 1.00 M solution of 1-butyl-3-methylimidazolium bromide ([C4mim]Br) for 2 hours.

-

Set the liquid-to-solid ratio to 15:1 (mL/g).

-

Apply microwave irradiation at a power of 406 W for 14 minutes.[3]

-

Separate the extract for analysis.

-

-

Experimental Protocol (MAE from Larch Wood):

-

Utilize a 60% ethanol solution as the solvent.

-

Set the liquid-to-solid ratio at 15 mL/g.

-

Apply microwave power of 406 W for 14 minutes.[1]

-

Cool and filter the extract for subsequent analysis.

-

Table 2: Comparison of this compound Extraction Yields

| Plant Source | Extraction Method | Key Parameters | Yield (mg/g) | Reference(s) |

| Larix gmelinii | Ionic Liquid-Based MAE | 1.00 M [C4mim]Br, 15:1 ratio, 406 W, 14 min | 18.63 | [3] |

| Larix gmelinii | Ultrasound-Microwave Assisted Alternant Extraction | 60% ethanol, 1:12 ratio, 3h soak, US 40min, MW 20min | 119.6 ± 2.9 | [6] |

| Abies nephrolepis (leaves) | UAE | 50% ethanol, 20:1 ratio, 45 kHz, 160 W, 39 min, 332.19 K | 31.03 ± 1.51 | [4] |

| Pinus nigra | Supercritical CO2 with ethanol | Optimized with RSM | - | [1] |

Purification of this compound

Following extraction, the crude extract typically undergoes purification to isolate this compound. Column chromatography is a widely used technique for this purpose.

-

Experimental Protocol (Column Chromatography):

-

Enrichment: Load the crude extract onto a macroporous resin (e.g., AB-8) column. Elute with a stepwise gradient of ethanol in water (e.g., 10% and 20% ethanol solutions).

-

Silica Gel Chromatography: Concentrate the this compound-rich fractions from the resin column and apply to a normal-phase silica gel column.

-

Elution: Elute the silica gel column with a solvent gradient, such as chloroform-methanol mixtures (e.g., 30:1, 25:1, 20:1).

-

Crystallization: Collect the fractions containing this compound and allow for crystallization. Filter and dry the crystals. This method has been reported to yield this compound with a purity of 94.35%.

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for drug development.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in many cancers. This compound has been shown to inhibit this pathway.[7][8][9]

-

Mechanism of Action:

-

This compound can directly bind to the catalytic site of PI3K (p110α) and the rapamycin-binding site of mTOR, inhibiting their kinase activities.[7][8][9]

-

Inhibition of this pathway by this compound leads to decreased phosphorylation of downstream effectors such as Akt and ribosomal protein S6 (rpS6).[8][10]

-

This ultimately results in the suppression of cell proliferation and the promotion of autophagy.[7][10]

-

TGF-β/Smad Pathway

The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway plays a pivotal role in cellular processes such as proliferation, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer.

-

Mechanism of Action:

-

TGF-β ligands bind to type II receptors (TβRII), which then recruit and phosphorylate type I receptors (TβRI).

-

The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.

-

Phosphorylated R-Smads form a complex with the common-partner Smad (Co-Smad), Smad4.

-

This complex translocates to the nucleus and regulates the transcription of target genes involved in fibrosis and cell proliferation.

-

This compound has been shown to inhibit this pathway, though the precise mechanism of inhibition is still under investigation.

-

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Its abundance in readily available botanical sources, coupled with the development of efficient extraction and purification methodologies, makes it an attractive candidate for further research and development in the pharmaceutical and nutraceutical industries. The elucidation of its mechanisms of action, particularly its inhibitory effects on key signaling pathways like PI3K/Akt/mTOR, provides a solid foundation for its exploration as a targeted therapy for a range of diseases. This guide offers a comprehensive resource for scientists and researchers dedicated to unlocking the full potential of this remarkable flavonoid.

References

- 1. hrpub.org [hrpub.org]

- 2. An insight into novel therapeutic potentials of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an Ionic Liquid-Based Microwave-Assisted Method for the Extraction and Determination of this compound in Different Parts of Larix gmelinii | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.sciengine.com [cdn.sciengine.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound Targets PI3K and mTOR and Inhibits Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stiftung-plantafood.de [stiftung-plantafood.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Taxifolin (Dihydroquercetin): A Technical Guide to Basic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a bioactive flavanonol, a subclass of flavonoids found in various plants, including the Siberian larch (Larix sibirica), milk thistle (Silybum marianum), and onions.[1][2] As a polyphenol, it has garnered significant interest from medicinal chemists and nutritionists for its extensive health-promoting effects.[3][4][5] this compound is a potent antioxidant and exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and cardioprotective properties.[2][6] Its molecular structure, particularly the presence of multiple hydroxyl groups, underpins its robust biological actions.[7][8] This technical guide provides an in-depth overview of the basic research on this compound, focusing on its core activities, mechanisms of action, and the experimental methodologies used to elucidate them.

Chemical and Physical Properties

This compound (Chemical Formula: C₁₅H₁₂O₇) belongs to the flavanonol subclass of flavonoids.[1] Its structure features the characteristic flavonoid backbone of two phenyl rings (A and B) connected by a three-carbon heterocyclic C-ring.[9] Specifically, it is a pentahydroxyflavone with five hydroxyl groups at the 3, 3', 4', 5, and 7 positions, which are crucial for its antioxidant and metal-chelating activities.[8][9]

Unlike its close analogue quercetin, this compound lacks a double bond between C2 and C3 in the C-ring.[4] This structural difference results in two stereocenters at these positions, leading to four possible stereoisomers.[1][9] The most common natural form is (+)-(2R,3R)-taxifolin.[10] this compound's multiple hydroxyl groups contribute to its higher water solubility compared to quercetin, potentially enhancing its bioavailability.[7][11]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 304.25 g/mol | [10] |

| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | [10] |

| CAS Number | 480-18-2 | [10] |

| Solubility | Slightly soluble in DMSO and Methanol | [9] |

| Physical State | Solid | [10] |

Core Pharmacological Activities

Antioxidant Activity

This compound's antioxidant capacity is considered superior to that of many common flavonoids.[3] This activity is attributed to its molecular structure, which allows for potent free radical scavenging and metal ion chelation.[4][8] The 3',4'-dihydroxyl groups on the B-ring and the 5- and 7-hydroxyl groups on the A-ring are key to its ability to neutralize reactive oxygen species (ROS).[4][8]

Mechanisms of Antioxidant Action:

-

Free Radical Scavenging: this compound effectively scavenges a variety of free radicals, including hydroxyl (•OH), DPPH•, and ABTS•+.[4]

-

Metal Ion Chelation: The carbonyl group at C-4 and hydroxyl groups on the B-ring enable this compound to chelate transition metal ions like Fe²⁺, which prevents them from catalyzing the formation of ROS.[4][8]

-

Upregulation of Endogenous Antioxidants: this compound can activate the Nrf2 signaling pathway, leading to the increased expression of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[3][4][12]

Table 2: Quantitative Antioxidant Activity of this compound

| Assay | Metric | Result | Conditions / Notes | Reference |

| DPPH Radical Scavenging | IC₅₀ | 63.83 ± 3.11 µg/mL | Compared to Trolox (IC₅₀ of 117.02 µg/mL) | [13] |

| ABTS Radical Scavenging | IC₅₀ | 99.96 ± 4.59 µg/mL | At concentrations >40 µg/mL | [13] |

| ABTS Radical Scavenging | IC₅₀ | 0.83 µg/mL | - | [8] |

| DMPD•⁺ Radical Scavenging | EC₅₀ | 231.04 µg/mL | Compared to Trolox (EC₅₀ of 173.25 µg/mL) | [14] |

| Linoleic Acid Peroxidation | Inhibition | 81.02% | At 30 µg/mL concentration | [14][15] |

| Anti-HIV-1 Activity | IC₅₀ | 49.04 µM | Extracted from Cassia abbreviata | [3] |

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[7][16] It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory molecules.[3][17]

Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells show that this compound significantly decreases the transcription and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][16][18] This activity is primarily mediated through the suppression of the NF-κB and MAPK signaling pathways.[3][16]

Anticancer Activity

This compound exhibits anti-proliferative effects against various cancer cell types, including breast, gastric, ovarian, and colorectal cancer.[1][3][13][19] Its anticancer mechanisms are multifaceted and involve the regulation of multiple signaling pathways.[19]

Mechanisms of Anticancer Action:

-

Inhibition of Cell Proliferation and Invasion: this compound can inhibit the survival, proliferation, migration, and invasion of cancer cells.[3]

-

Cell Cycle Arrest: It has been shown to cause cell cycle arrest, preventing cancer cells from dividing.[19][20]

-

Induction of Apoptosis: this compound can trigger programmed cell death in malignant cells.[21]

-

Inhibition of Lipogenesis: By inhibiting fatty acid synthase in cancer cells, this compound can halt their growth and spread.[1]

-

Modulation of Signaling Pathways: It regulates key cancer-related pathways, including Wnt/β-catenin and PI3K/Akt, to suppress tumor progression.[19][20]

Modulation of Key Signaling Pathways

This compound exerts its pharmacological effects by interacting with a complex network of intracellular signaling pathways.

Nrf2/ARE Pathway

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant defenses.[3][4] Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of protective enzymes like HO-1.[3][12]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is central to the inflammatory response. This compound inhibits this pathway at multiple points. It can suppress the activation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3] By keeping the NF-κB/IκBα complex intact, this compound blocks NF-κB's translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3][7]

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling, which includes the p38, ERK, and JNK pathways, is crucial for cellular responses to external stressors and plays a key role in inflammation. This compound has been shown to down-regulate the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli like LPS.[16][22] By inhibiting MAPK activation, this compound reduces the expression of inflammatory mediators such as iNOS, COX-2, and TNF-α.[16]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and apoptosis. This compound's effect on this pathway is context-dependent. In some settings, such as protecting against ischemia-reperfusion injury, this compound activates the PI3K/Akt pathway to promote cell survival.[3][21] Conversely, in certain cancer models and in platelet activation, this compound inhibits the phosphorylation of Akt to suppress proliferation and induce apoptosis.[20][22]

Experimental Protocols & Workflows

This section details common methodologies used in this compound research.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Principle: In its radical form, DPPH absorbs light at ~517 nm and has a deep violet color. When reduced by an antioxidant, it loses its color. The change in absorbance is proportional to the radical-scavenging activity.

-

Materials: this compound, DPPH solution (in methanol), methanol, microplate reader, positive controls (e.g., Trolox, Vitamin C).

-

Methodology:

-

Prepare a stock solution of this compound in methanol or DMSO. Create a series of dilutions to test different concentrations.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the this compound dilutions (or positive controls/blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with the blank solvent and A_sample is the absorbance with the this compound solution.

-

Plot the inhibition percentage against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Anti-inflammatory Effects in Cell Culture: LPS-Stimulated RAW264.7 Macrophages

This model is widely used to assess the anti-inflammatory potential of compounds.[16]

-

Principle: LPS, a component of Gram-negative bacteria, stimulates macrophages to produce inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6). The ability of this compound to reduce these mediators is measured.

-

Methodology:

-

Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Viability (MTT Assay): First, determine the non-toxic concentration range of this compound on RAW264.7 cells using an MTT or similar viability assay.

-

Treatment: Seed cells in plates. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and co-incubate for a specified period (e.g., 24 hours).

-

Sample Collection:

-

Supernatant: Collect the cell culture medium to measure secreted mediators.

-

Cell Lysate: Wash and lyse the cells to extract total protein or RNA.

-

-

Analysis:

-

Nitric Oxide (NO): Measure nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-6): Quantify cytokine levels in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Expression (Western Blot): Analyze cell lysates to measure the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways (e.g., p-p38, IκBα).

-

-

Experimental Workflow Diagram

Conclusion

This compound (dihydroquercetin) is a flavonoid with a compelling profile of pharmacological activities, underpinned by its potent antioxidant and anti-inflammatory properties. Basic research has established its ability to modulate a host of critical cellular signaling pathways, including Nrf2/ARE, NF-κB, MAPK, and PI3K/Akt. These mechanisms form the basis for its observed therapeutic potential in preclinical models of inflammation, cancer, and neurodegenerative diseases.[3][6][23] The detailed experimental protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound. Future research, including well-designed clinical trials, is necessary to translate these preclinical findings into effective human therapies.[5][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. An insight into novel therapeutic potentials of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | An insight into novel therapeutic potentials of this compound [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological basis and new insights of this compound: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acendhealth.com [acendhealth.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 480-18-2 [chemicalbook.com]

- 10. This compound | C15H12O7 | CID 439533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dihydroquercetin (this compound): Benefits, Side Effects, Uses, Dosage, Foods [longevity.technology]

- 12. Mechanisms Modified by (−)-Epicatechin and this compound Relevant for the Treatment of Hypertension and Viral Infection: Knowledge from Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Antioxidant activity of this compound: an activity-structure relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medwinpublishers.com [medwinpublishers.com]

- 18. Antioxidative and anti-inflammatory effects of this compound in H2O2-induced oxidative stress in HTR-8/SVneo trophoblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-Cancer Properties and Mechanistic Insights of Dihydroquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound, a natural flavonoid interacts with cell cycle regulators causes cell cycle arrest and causes tumor regression by activating Wnt/ β -catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Exploring the Protective Effects of this compound in Cardiovascular Health: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Inhibits Platelet Activation and Thrombosis by Regulating the PI3K/Akt and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to Taxifolin Metabolism and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a bioactive flavanonol found in various plants, including onions, grapes, citrus fruits, and the bark of trees like the Siberian larch and Douglas fir.[1][2][3] It is recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[4][5] Despite its therapeutic potential, the bioavailability of this compound is relatively low, suggesting that its metabolites may be the primary forms responsible for its systemic effects.[1] A comprehensive understanding of its metabolism and degradation is crucial for the development of this compound-based therapeutics and functional foods. This guide provides a detailed overview of the metabolic pathways and degradation products of this compound, supported by experimental methodologies and quantitative data.

Metabolism of this compound

The metabolism of this compound, like other flavonoids, primarily occurs through Phase II conjugation reactions, which increase its water solubility and facilitate its excretion.[1][3][6] The main metabolic transformations include glucuronidation, sulfation, and methylation.[1][3] Additionally, this compound can undergo hydrogenation, dehydration, and ring-cleavage, leading to a diverse array of metabolites.[1]

Major Metabolic Pathways

Glucuronidation: This is a common metabolic pathway for flavonoids where glucuronic acid is attached to the hydroxyl groups of the this compound molecule.[1][3] This process is catalyzed by UDP-glucuronosyltransferases (UGTs).[6] this compound glucuronides and their isomers are major metabolites found in vivo.[1]

Sulfation: Sulfation involves the addition of a sulfonate group to this compound, a reaction mediated by sulfotransferases (SULTs).[6][7][8] this compound sulfates, such as 3'-O-sulfate and 4'-O-sulfate, have been identified as significant metabolites.[1]

Methylation: The hydroxyl groups of this compound can be methylated by catechol-O-methyltransferase (COMT), leading to the formation of O-methylated derivatives.[1][9] 3'-O-methyl-taxifolin is a prominent methylated metabolite.[1]

Other Transformations: this compound can also be metabolized through hydrogenation, dehydration to form luteolin, and degradation by gut microbiota to produce phenolic acids like 3,4-dihydroxyphenylacetic acid.[1][10][11]

Visualization of Metabolic Pathways

The following diagram illustrates the primary metabolic pathways of this compound.

Quantitative Data on this compound Metabolites

A comprehensive study in rats identified 191 metabolites of this compound, highlighting the complexity of its biotransformation.[1] The distribution of these metabolites varies across different biological matrices. The following table summarizes the number of metabolites identified in different samples.

| Biological Matrix | Number of Identified Metabolites | Reference |

| Urine | 127 | [1] |

| Plasma | 83 | [1] |

| Feces | 43 | [1] |

| Organs | 46 | [1] |

Degradation of this compound

In addition to enzymatic metabolism, this compound can undergo non-enzymatic degradation, particularly under specific environmental conditions such as alkaline pH and heat.[12][13] Understanding the degradation pathways is crucial for the formulation and storage of this compound-containing products.

Major Degradation Pathways

Alkaline Hydrolysis: this compound is highly unstable in alkaline conditions, leading to the formation of various degradation products, including dimers.[12][13]

Thermal Degradation: Elevated temperatures, especially in the presence of humidity, can accelerate the degradation of this compound.[12]

Oxidation: Oxidative conditions can lead to the formation of several open-ring structures and other degradation products.[13]

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound.

Quantitative Data on this compound Degradation

Forced degradation studies have provided quantitative insights into the stability of this compound under various stress conditions.

| Stress Condition | Degradation (%) | Time | Reference |

| 1 M HCl | Not specified | 24 h | [14] |

| 1 mM NaOH | Significant | 24 h | [14] |

| 30% H₂O₂ | Significant | 24 h | [14] |

| Dry Heat (40°C) | Minor | 30 days | [14] |

| Humid Heat (40°C, 75% RH) | More than dry heat | 30 days | [14] |

| Daylight & UVA | Stable | Not specified | [14] |

Experimental Protocols

The identification and quantification of this compound and its metabolites rely on sophisticated analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

In Vitro Metabolism Study

Objective: To investigate the metabolism of this compound using human liver microsomes (HLMs).

Methodology:

-

Incubation: this compound is incubated with pooled HLMs in the presence of necessary cofactors such as UDPGA (for glucuronidation) and PAPS (for sulfation) in a buffered solution.

-

Reaction Termination: The metabolic reaction is stopped at various time points by adding a cold organic solvent like acetonitrile.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-